molecular formula C8H12N2O2 B1479056 2-(4-Cyanopiperidin-1-yl)acetic acid CAS No. 1862583-16-1

2-(4-Cyanopiperidin-1-yl)acetic acid

Cat. No.: B1479056
CAS No.: 1862583-16-1
M. Wt: 168.19 g/mol
InChI Key: JGZFTFFPUYWNKN-UHFFFAOYSA-N
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Description

2-(4-Cyanopiperidin-1-yl)acetic acid is an organic compound that features a piperidine ring substituted with a cyano group and an acetic acid moiety

Scientific Research Applications

2-(4-Cyanopiperidin-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanopiperidin-1-yl)acetic acid typically involves the cyanoacetylation of piperidine derivatives. One common method includes the reaction of piperidine with cyanoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the cyano group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps such as neutralization, cyanidation, and extraction to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanopiperidin-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-(4-Cyanopiperidin-1-yl)acetic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The piperidine ring may also play a role in modulating the compound’s effects by interacting with various receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Cyanopiperidin-1-yl)acetic acid is unique due to the combination of the piperidine ring, cyano group, and acetic acid moiety. This structure provides a versatile platform for various chemical reactions and potential biological activities, making it a valuable compound in research and industry .

Properties

IUPAC Name

2-(4-cyanopiperidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c9-5-7-1-3-10(4-2-7)6-8(11)12/h7H,1-4,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZFTFFPUYWNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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